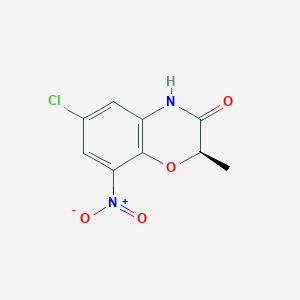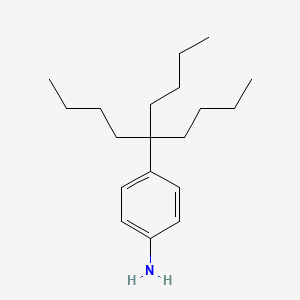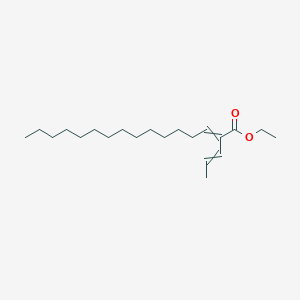![molecular formula C24H42ClNO2 B15165812 1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol--hydrogen chloride (1/1) CAS No. 192316-33-9](/img/structure/B15165812.png)
1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol--hydrogen chloride (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol–hydrogen chloride (1/1) is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a decyloxypropyl group attached to the piperidine ring, along with a phenyl group and a hydroxyl group. The compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.
准备方法
The synthesis of 1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol–hydrogen chloride (1/1) involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylpiperidin-4-ol and 3-(decyloxy)propyl bromide.
Alkylation Reaction: The 4-phenylpiperidin-4-ol undergoes an alkylation reaction with 3-(decyloxy)propyl bromide in the presence of a base such as potassium carbonate. This reaction forms the desired product, 1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of solvents.
化学反应分析
1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol–hydrogen chloride (1/1) has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and signal transduction due to its piperidine structure.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs targeting specific receptors.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol–hydrogen chloride (1/1) involves its interaction with molecular targets such as receptors or enzymes. The piperidine ring structure allows it to bind to specific sites, potentially modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol–hydrogen chloride (1/1) can be compared with other piperidine derivatives, such as:
1-(3-(4-Chlorophenyl)propyl)piperidine hydrochloride: This compound has a similar piperidine structure but with a chlorophenyl group instead of a decyloxypropyl group.
1-(3-(4-Methoxyphenyl)propyl)piperidine hydrochloride: This derivative has a methoxyphenyl group, which may alter its chemical and biological properties.
属性
CAS 编号 |
192316-33-9 |
|---|---|
分子式 |
C24H42ClNO2 |
分子量 |
412.0 g/mol |
IUPAC 名称 |
1-(3-decoxypropyl)-4-phenylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C24H41NO2.ClH/c1-2-3-4-5-6-7-8-12-21-27-22-13-18-25-19-16-24(26,17-20-25)23-14-10-9-11-15-23;/h9-11,14-15,26H,2-8,12-13,16-22H2,1H3;1H |
InChI 键 |
VCFMCUJXCHECIX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOCCCN1CCC(CC1)(C2=CC=CC=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-fluorophenyl)-8-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B15165738.png)

![2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene](/img/structure/B15165756.png)

![2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol](/img/structure/B15165761.png)
![2-hydroxy-N'-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B15165762.png)
![(2-{[(Prop-2-en-1-yl)oxy]methyl}phenyl)methanol](/img/structure/B15165763.png)
![Propanoic acid, 3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl ester](/img/structure/B15165764.png)
![Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate](/img/structure/B15165773.png)
![1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]-](/img/structure/B15165776.png)

![1,1,2-Trimethyl-1H-benzo[E]indol-6-OL](/img/structure/B15165794.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B15165802.png)

